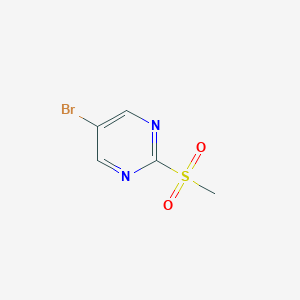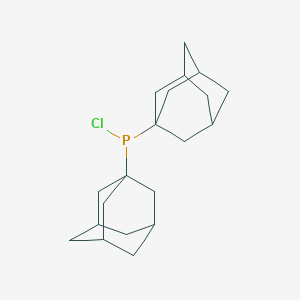
Di(1-adamantyl)chlorophosphine
Overview
Description
Di(1-adamantyl)chlorophosphine, also known as bis(1-adamantyl)phosphinous chloride, is a phosphine compound with the molecular formula C20H30ClP. It is characterized by the presence of two adamantyl groups attached to a phosphorus atom, which is further bonded to a chlorine atom. This compound is notable for its unique structure, which imparts significant steric bulk and stability, making it a valuable ligand in various chemical reactions .
Mechanism of Action
Target of Action
Di(1-adamantyl)chlorophosphine, also known as Di(adamantan-1-yl)chlorophosphine, is primarily used as a ligand in various palladium-catalyzed coupling reactions . The primary target of this compound is the palladium atom in these reactions .
Mode of Action
The compound interacts with its target by forming a complex with the palladium atom. This complex is then involved in various types of coupling reactions, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The formation of this complex allows for the stabilization and activation of the palladium atom, tuning the selectivity of the desired transformation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in carbon-carbon and carbon-heteroatom bond forming reactions . The compound, acting as a ligand, influences these pathways by enabling the palladium-catalyzed coupling reactions that are integral to these processes .
Result of Action
The result of this compound’s action is the facilitation of various types of palladium-catalyzed coupling reactions . These reactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds . Therefore, the compound plays a significant role in these essential biochemical processes.
Preparation Methods
Di(1-adamantyl)chlorophosphine can be synthesized through several methods. One common synthetic route involves the reaction of adamantane with phosphorus pentachloride and anhydrous ammonia in the presence of catalytic amounts of palladium . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure the stability of the product . Industrial production methods often scale up this process, maintaining stringent control over reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Di(1-adamantyl)chlorophosphine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It serves as a ligand in palladium-catalyzed coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Di(1-adamantyl)chlorophosphine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Di(1-adamantyl)chlorophosphine can be compared with other similar compounds such as:
Di-tert-butylchlorophosphine: Similar in function but with different steric properties due to the tert-butyl groups.
Chlorodicyclohexylphosphine: Another phosphine ligand with cyclohexyl groups, offering different reactivity and stability profiles.
The uniqueness of this compound lies in its adamantyl groups, which provide significant steric hindrance and stability, making it particularly effective in certain catalytic applications.
Properties
IUPAC Name |
bis(1-adamantyl)-chlorophosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOJCPQWSXCCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(C45CC6CC(C4)CC(C6)C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455585 | |
| Record name | Di(1-adamantyl)chlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157282-19-4 | |
| Record name | Diadamantylchlorophosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157282-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di(1-adamantyl)chlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

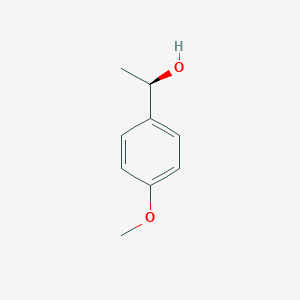
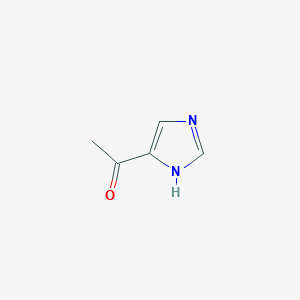
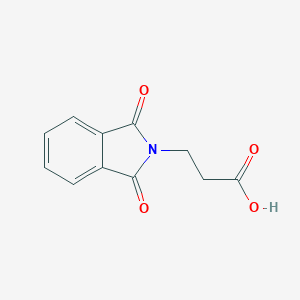
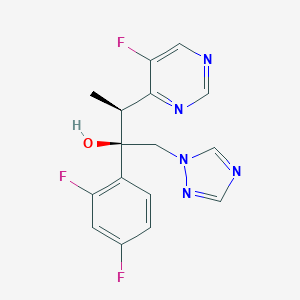
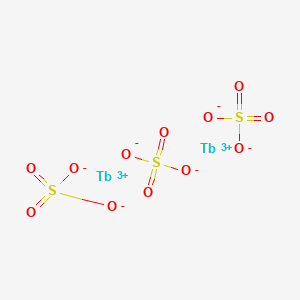

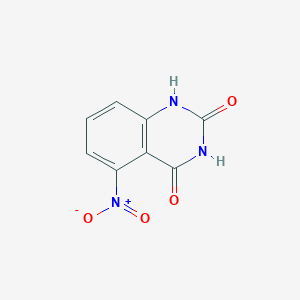
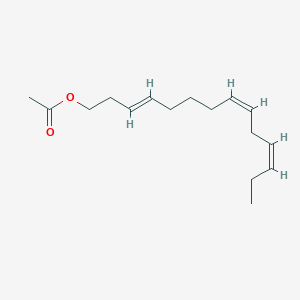
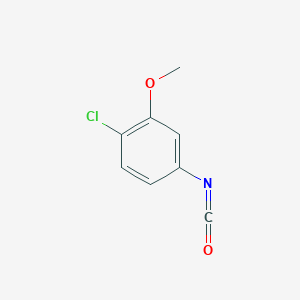
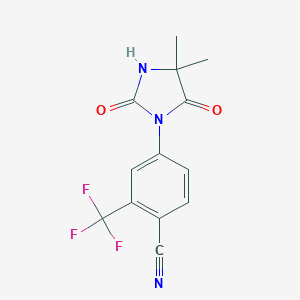
![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)
![1,3-Diazaspiro[4.5]decane-2,4-dione](/img/structure/B182151.png)
